molecular formula C12H18ClNO B6351148 [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride CAS No. 1211487-73-8

[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride

Cat. No.: B6351148
CAS No.: 1211487-73-8
M. Wt: 227.73 g/mol
InChI Key: QGEGZBDJKTYJHC-UHFFFAOYSA-N
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Description

[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride is a synthetic amine derivative featuring a tetrahydronaphthalene (tetralin) core linked to an ethoxyethylamine group via an oxygen bridge. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h3,5,7H,1-2,4,6,8-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGZBDJKTYJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Transition Metal Catalysts

The most frequently reported method involves catalytic hydrogenation of intermediate oxime or nitrile precursors. Patent CN103664849A details a two-step protocol starting with tert-butoxycarbonyl (Boc)-protected intermediates. For example, a compound structurally analogous to the target amine is subjected to hydrogenation using Raney nickel or palladium on carbon (Pd/C) under 20–30°C in methanol or ethanol. The Boc group is subsequently removed via hydrochloric acid (HCl) treatment, yielding the hydrochloride salt with 88–98% purity.

Critical parameters include:

  • Catalyst loading : 5–10% w/w of Raney nickel or Pd/C relative to substrate.

  • Hydrogen pressure : Ambient to 3 atm, with reaction times of 12–24 hours.

  • Acid concentration : 10–37% HCl in ethanol or methanol for deprotection.

Reductive Amination of Keto Intermediates

A complementary approach employs reductive amination of 5,6,7,8-tetrahydronaphthalen-1-yloxy ketones. As described in CN105294449A, this method uses ammonium formate and transition metal catalysts (e.g., ruthenium complexes) to reduce imine intermediates. For instance, a ketone precursor is reacted with hydroxylamine to form an oxime, followed by hydrogenation at 25–30°C to produce the primary amine. Subsequent treatment with HCl gas in dichloromethane generates the hydrochloride salt with 90–95% yield.

Key advantages:

  • Stereoselectivity : Chiral catalysts enable enantiomeric control, though this is less relevant for the racemic target compound.

  • Scalability : Reactions are performed in standard glassware under nitrogen atmosphere, facilitating industrial adaptation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol and ethanol are preferred solvents due to their compatibility with hydrogenation catalysts and acid stability. Data from CN103664849A indicate that methanol improves reaction kinetics, achieving complete conversion within 12 hours at 25°C, whereas ethanol requires 18–24 hours. Elevated temperatures (>40°C) risk side reactions, including over-reduction or ether cleavage.

Acid Selection for Salt Formation

Hydrochloric acid (10–37% in alcoholic solvents) is universally employed for salt formation. Comparative studies in CN103664849A demonstrate that concentrated HCl (37%) achieves >98% conversion to the hydrochloride salt, while dilute solutions (10%) necessitate extended stirring times. Alternatives like trifluoroacetic acid (TFA) or methanesulfonic acid yield lower purity (93–95%) due to residual acid retention.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for purity analysis. Patent data report retention times of 8.2–8.5 minutes for the target compound on C18 columns (acetonitrile/water, 70:30 v/v), with peak areas correlating to >98% purity in optimized batches.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.75–2.10 (m, 4H, tetralin CH₂), 2.85–3.15 (m, 2H, CH₂NH₃⁺), 3.45–3.70 (m, 2H, OCH₂), 6.70–7.10 (m, 3H, aromatic H).

  • IR : Strong absorption at 2500–3000 cm⁻¹ (N⁺H stretch) and 1590 cm⁻¹ (C-O-C ether linkage).

Comparative Performance of Published Protocols

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Catalytic HydrogenationRaney NiMethanol259598.2
Reductive AminationRu-complexEthanol309095.0
Acid DeprotectionHCl/EtOHEthanol208898.0

Industrial-Scale Considerations

Batch processes described in CN103664849A utilize 1L reactors with mechanical stirring and hydrogen gas management systems. Key challenges include catalyst recycling (achieving 80% reuse efficiency after filtration) and minimizing solvent waste via distillation recovery. Environmental impact assessments favor methanol over dichloromethane due to lower toxicity and easier disposal .

Chemical Reactions Analysis

Types of Reactions

[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In the field of organic chemistry, [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. It can be utilized in various chemical reactions including:

  • Oxidation : The compound can be oxidized to yield ketones or carboxylic acids using reagents such as potassium permanganate.
  • Reduction : It can undergo reduction to form corresponding alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

The biological applications of this compound are being actively researched. Studies indicate that it may interact with specific biological macromolecules and influence cellular processes. Potential areas of investigation include:

  • Cellular Signaling : The compound may modulate receptor activity, acting as an agonist or antagonist at various sites.
  • Biochemical Pathways : Research is ongoing to understand its role in influencing metabolic pathways and cellular responses.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its unique structural properties may contribute to the development of new pharmaceuticals targeting specific diseases.
  • Therapeutic Applications : Investigations into its effects on diseases such as cancer or neurological disorders are underway.

Industrial Applications

The compound is also utilized in industrial settings:

  • Specialty Chemicals Production : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Quality Control Measures : Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to ensure product purity and consistency.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with ethylene oxide followed by amination. The researchers utilized ethanol as a solvent and sodium hydroxide as a catalyst to optimize yields.

Research assessing the biological activity of this compound revealed potential interactions with neurotransmitter receptors. In vitro studies demonstrated that it could influence signaling pathways related to mood regulation and cognitive functions.

Case Study 3: Industrial Application

An industrial application study highlighted its use in synthesizing agrochemicals. The compound was found to enhance the efficacy of certain pesticides when used as an additive in formulations.

Mechanism of Action

The mechanism of action of [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an agonist or antagonist at certain receptor sites, thereby affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Key Features
[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride (Target) C₁₂H₁₈ClNO Ethoxyethylamine, tetralin core 211.73 Not explicitly listed Ethoxyethyl side chain, no thiophene
Rotigotine Hydrochloride C₁₉H₂₆ClNOS Hydroxyl, propyl, thiophene-ethyl, tetralin core 315.89 102120-99-0 Dopamine agonist, S-configuration
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride C₁₂H₁₈ClN Ethylamine, tetralin core 211.73 2771237-61-5 S-configuration, simpler side chain
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(tetralin)methyl]amine HCl C₁₇H₂₂ClN₃O Methoxymethyl-thiazole, tetralin core 319.84 1797746-98-5 Heterocyclic thiazole moiety
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride C₁₀H₁₄ClN Primary amine, tetralin core 183.68 6271-86-9 Minimal substituents

Key Observations :

  • Rotigotine Hydrochloride differs significantly due to its thiophene-ethyl and propyl groups, which enhance dopamine receptor binding .
  • The methoxymethyl-thiazole analog () introduces a heterocyclic ring, likely altering pharmacokinetics and target selectivity.
  • The simplest analog () lacks complex side chains, emphasizing the role of substituents in modulating activity.

Pharmacological and Functional Comparisons

Rotigotine Hydrochloride
  • Mechanism : Dopamine D₂/D₃ receptor agonist, used in Parkinson’s disease and restless legs syndrome .
  • Structural Advantage : The hydroxyl group and thiophene-ethyl chain optimize blood-brain barrier penetration and receptor affinity.
Target Compound vs. Rotigotine
  • Thiophene vs. Ethoxyethyl : Thiophene enhances aromatic interactions with receptors, whereas the ethoxyethyl chain may prioritize solubility .
(S)-1-(Tetralin)ethan-1-amine Hydrochloride
  • Stereochemistry : The S-configuration is critical for receptor selectivity, as seen in enantiomer-specific drugs like Rotigotine.
  • Simpler Structure : Lacks the ethoxy group, possibly reducing metabolic stability compared to the target compound.

Biological Activity

The compound [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride (CAS No. 883538-87-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C12H18ClNOC_{12}H_{18}ClNO and a molecular weight of 191.27 g/mol, this compound's unique structure suggests various interactions within biological systems. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C12H17NOMolecular Weight 191.27 g mol\text{Molecular Formula }C_{12}H_{17}NO\\\text{Molecular Weight }191.27\text{ g mol}

Synthesis

The synthesis typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with ethylene oxide, followed by amination and formation of the hydrochloride salt. Common solvents include ethanol and methanol, with sodium hydroxide or potassium carbonate as catalysts .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. It may act as an agonist or antagonist at specific receptors, affecting signal transduction processes within cells .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Similar to other naphthalene derivatives, it may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown activity against various bacterial strains.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of prostaglandin synthesis
NeuroprotectiveModulation of glutamate levels
AntimicrobialActivity against specific bacterial strains

Study 1: Anti-inflammatory Properties

A study conducted on the anti-inflammatory effects of related naphthalene derivatives found that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. The study reported IC50 values indicating potent activity at low concentrations .

Study 2: Neuroprotective Mechanisms

In a model assessing neuroprotection in murine cells exposed to oxidative stress, this compound demonstrated a dose-dependent reduction in neuronal apoptosis. This suggests potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride, and what are the critical reaction conditions?

Synthesis typically involves multi-step processes:

  • Step 1 : Formation of the tetrahydronaphthalen-1-yloxy intermediate via alkylation or etherification of 5,6,7,8-tetrahydronaphthalen-1-ol with a halogenated ethylamine precursor.
  • Step 2 : Reduction or amination to introduce the primary amine group. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) may be employed .
  • Step 3 : Salt formation with HCl in a polar solvent (e.g., ethanol or diethyl ether) to yield the hydrochloride salt.
    Key Conditions :
  • Temperature control (0–25°C for reduction steps).
  • Anhydrous conditions for amine stability.
  • Purification via recrystallization or column chromatography.
Example Reaction Reagents/ConditionsYield Range
Reductive AminationNaBH3CN, MeOH, 0°C60–75%
Hydrochloride Salt FormationHCl (g), Et2O>90%

Q. How is the hydrochloride salt form characterized to confirm purity and structure?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify amine protonation and tetrahydronaphthalene ring integrity.
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
    • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for free base, [M+Cl]⁻ for salt).
    • Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine derivatives?

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., chiral oxazaborolidines) during reduction steps to favor specific stereoisomers.
  • Protecting Groups : Temporary protection of the amine group with Boc or Fmoc to prevent racemization .
  • Resolution Techniques : Chiral HPLC or enzymatic resolution for post-synthesis separation of enantiomers .

Q. What strategies mitigate low yields in the alkylation step of tetrahydronaphthalen-1-ol?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyl group.
  • Base Selection : Strong bases (e.g., NaH or K2CO3) improve deprotonation efficiency.
  • Temperature : Elevated temperatures (50–80°C) accelerate reaction kinetics but require monitoring for side reactions .

Q. How do researchers resolve contradictions in reported pharmacological activities of structurally similar amines?

  • Comparative Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to assess receptor affinity variations.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like adrenergic or serotonin receptors .
  • Metabolic Stability Tests : Liver microsome assays to evaluate differences in pharmacokinetic profiles .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for toxicity studies of this compound?

  • In Vitro Models :
    • Cell Viability Assays : MTT or LDH release assays in hepatocyte (HepG2) or neuronal (SH-SY5Y) cell lines.
    • Receptor Profiling : Screening against hERG channels to assess cardiac risk .
  • In Vivo Protocols :
    • Dose escalation studies in rodent models (OECD Guideline 423) with histopathological analysis .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

  • Reference Standards : Cross-validate NMR shifts with structurally authenticated standards (e.g., EP impurity reference materials) .
  • Deuterated Solvents : Ensure consistency in solvent choice (e.g., DMSO-d6 vs. CDCl3) to eliminate solvent-induced shift variations.
  • Collaborative Verification : Share raw data with independent labs for reproducibility checks .

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